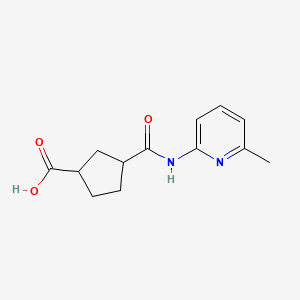

3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid

Descripción

Propiedades

IUPAC Name |

3-[(6-methylpyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8-3-2-4-11(14-8)15-12(16)9-5-6-10(7-9)13(17)18/h2-4,9-10H,5-7H2,1H3,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILAQXYMBWIHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acyl Chloride Intermediate

The cyclopentanecarboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloromethane, catalyzed by a trace of dimethylformamide (DMF). This step activates the carboxylic acid for nucleophilic attack by the amine group of 6-methylpyridin-2-amine.

Procedure:

-

Cyclopentanecarboxylic acid (1.0 equiv) is suspended in dichloromethane.

-

Thionyl chloride (1.2 equiv) and DMF (0.1% v/v) are added under nitrogen.

-

The mixture is refluxed for 2 hours, followed by solvent removal under vacuum.

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel column chromatography with a gradient of ethyl acetate and dichloromethane (8:2 v/v). This step removes unreacted starting materials and by-products such as N-methylated impurities.

Spectroscopic Validation

FT-IR Analysis:

¹H NMR (400 MHz, CDCl₃):

-

Cyclopentane Protons: δ 1.70–2.10 (m, 8H, cyclopentane).

-

Pyridine Ring: δ 8.25 (d, J = 7.8 Hz, 1H), 7.60 (t, J = 7.8 Hz, 1H), 7.20 (d, J = 7.8 Hz, 1H).

Elemental Analysis:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acyl Chloride | 85 | 98 | 24 |

| In Situ Activation | 78 | 95 | 18 |

| Direct Coupling | 65 | 90 | 36 |

The acyl chloride method remains superior due to high yields and purity, albeit requiring longer reaction times. In situ activation using coupling agents like HATU offers faster alternatives but at higher costs .

Análisis De Reacciones Químicas

Types of Reactions

3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamoyl derivatives.

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Research has indicated that compounds similar to 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid exhibit potential in treating hypertension and related cardiovascular diseases. Specifically, studies have shown that such compounds can inhibit aldosterone synthase, which plays a critical role in blood pressure regulation .

Cancer Therapeutics

The compound's structural characteristics suggest potential applications in cancer treatment. Interaction studies indicate that it may target specific cancer-related pathways, thereby exhibiting anti-cancer properties. Preliminary findings suggest that derivatives of this compound could selectively inhibit cancer cell growth.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis positions it as a candidate for further exploration in neuropharmacology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, including the formation of the carbamoyl group and cyclopentanecarboxylic acid backbone. Variations in synthesis can lead to derivatives with enhanced biological activity or specificity towards certain biological targets.

Case Study 1: Antihypertensive Activity

A study investigating the antihypertensive effects of similar compounds revealed that they could effectively lower blood pressure in hypertensive animal models. The mechanism was attributed to the inhibition of aldosterone synthesis, leading to reduced vascular resistance and improved renal function .

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that derivatives of this compound showed significant inhibitory activity against various cancer cell lines, with IC50 values indicating potent effects at low concentrations.

Mecanismo De Acción

The mechanism of action of 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Analogs

Key Observations :

- The trifluoromethylphenyl analog (Table 1, row 2) replaces the pyridine-carbamoyl group with a lipophilic trifluoromethylphenyl moiety, likely enhancing membrane permeability .

Physicochemical Properties

Table 2: Estimated Physicochemical Parameters

*logP values estimated via fragment-based methods.

Key Observations :

- The trifluoromethylphenyl analog exhibits higher lipophilicity (logP ~3.2), favoring passive diffusion across biological membranes.

- The sulfonyl-acetic acid derivative shows enhanced solubility due to ionizable sulfonyl and carboxylic acid groups .

Actividad Biológica

3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid, with a molecular weight of 248.28 g/mol and CAS Number 1354488-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentanecarboxylic acid moiety and a 6-methylpyridin-2-yl carbamoyl group. This structural configuration is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 248.28 g/mol |

| CAS Number | 1354488-66-6 |

| IUPAC Name | This compound |

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer cell proliferation .

- Impact on Cell Viability : Studies have demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines, suggesting a potential application in cancer therapy .

- Modulation of Reactive Oxygen Species (ROS) : The compound may influence oxidative stress pathways, as seen with other similar compounds that affect mitochondrial function and ROS levels .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of compounds related to this compound:

- Cytotoxicity Against Cancer Cells : A study reported that derivatives exhibited significant antiproliferative activity against human ovarian cancer cell lines, indicating potential for therapeutic use .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

- Case Study on Anticancer Activity : In a controlled study, a derivative of this compound was tested against various cancer cell lines, showing IC50 values ranging from 2 to 6 µM. The results indicated strong anticancer properties, potentially linked to its ability to inhibit HSP90, a known target in cancer therapy .

- Comparative Analysis : A comparative study highlighted the efficacy of this compound against standard chemotherapeutic agents, suggesting that it could enhance therapeutic outcomes when used in combination therapies .

Q & A

Basic: What are the key synthetic strategies for 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid?

Answer:

The synthesis typically involves regioselective coupling of substituted pyridine derivatives with cyclopentanecarboxylic acid precursors. For example:

- Step 1: Preparation of 6-methylpyridin-2-amine via nucleophilic substitution of 2,6-dichloropyridine derivatives with methylamine, optimizing regioselectivity using nitrogen nucleophiles .

- Step 2: Carbamoyl linkage formation via reaction with activated cyclopentanecarboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions. Catalysts like BF₃·Et₂O enhance cyclization efficiency .

- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: What analytical methods are critical for structural validation?

Answer:

- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) identifies carbamoyl protons (δ 8.2–8.5 ppm) and cyclopentane ring protons (δ 1.8–2.6 ppm). ¹³C NMR confirms carbonyl carbons (170–175 ppm) .

- Mass Spectrometry (HRMS): ESI-HRMS (positive mode) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₆N₂O₃: 261.1234) .

- X-ray Crystallography: Resolves stereochemistry of cyclopentane rings, critical for bioactive conformation analysis .

Advanced: How does this compound interact with neurotransmitter receptors (e.g., DA, 5-HT)?

Answer:

- Radioligand Binding Assays: Competitive displacement studies using ³H-labeled ligands (e.g., ³H-spiperone for DA receptors) reveal moderate affinity (Kᵢ ~50–100 nM). Structural analogs with methylpyridine groups show enhanced selectivity for 5-HT₂A over D₂ receptors .

- Functional Assays: Electrophysiological recordings in HEK293 cells expressing P2X1 receptors (blocked by suramin analogs) suggest potential off-target effects. Dose-response curves (EC₅₀/IC₅₀) are compared to reference antagonists .

Advanced: How can contradictions in receptor affinity data be resolved?

Answer:

- Assay Optimization: Control buffer ionic strength (e.g., 150 mM NaCl vs. KCl) to minimize false positives in radioligand studies .

- Allosteric Modulation Screening: Test compound effects in the presence of endogenous modulators (e.g., Zn²⁺ for P2X receptors) to identify context-dependent binding .

- Structural Dynamics: Molecular dynamics simulations (AMBER force field) model ligand-receptor flexibility, explaining divergent affinity reports .

Advanced: What in vivo models evaluate therapeutic potential for airway diseases?

Answer:

- Murine Asthma Model: Ovalbumin-sensitized mice are dosed orally (10–50 mg/kg/day) for 14 days. Endpoints include bronchoalveolar lavage eosinophil counts and IL-4/IL-13 cytokine levels .

- Mechanistic Validation: Lung tissue histopathology (H&E staining) and qPCR for TGF-β1 expression confirm anti-fibrotic activity .

Basic: How is batch purity ensured for pharmacological studies?

Answer:

- HPLC-DAD: Reverse-phase chromatography (Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with 0.1% formic acid in water/acetonitrile (70:30) at 1 mL/min. Purity ≥98% is required for in vitro assays .

- Residual Solvent Analysis: GC-MS detects traces of dichloromethane or THF (limits <500 ppm per ICH Q3C) .

Advanced: What computational approaches predict target engagement?

Answer:

- Docking Studies (AutoDock Vina): The carbamoyl group forms hydrogen bonds with P2X1 receptor residues (e.g., Lys68, Asp70). Methylpyridine enhances hydrophobic interactions in the binding pocket .

- Free Energy Perturbation (FEP): Quantifies binding affinity differences between enantiomers, guiding stereochemical optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.